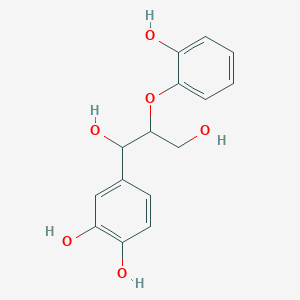
4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its IUPAC name is quite a mouthful, so let’s break it down:
- The benzene ring serves as the core structure.
- The substituent at position 4 is a 1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl group.
- This compound is a derivative of benzene, containing hydroxyl groups that confer its biological activity.
4-(1,3-Dihydroxy-2-(2-hydroxyphenoxy)propyl)benzene-1,2-diol: , also known by its CAS number 1334499-70-5 , is a chemical compound with the following molecular formula: C15H16O6 and a molecular weight of 292.28 g/mol .
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the sources I’ve accessed. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches. Further research would be needed to provide precise details.
Análisis De Reacciones Químicas
Reactivity: As a phenolic compound, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified hydroxyl groups or substituted benzene rings.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may study its reactivity, stability, and interactions with other compounds.
Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: Perhaps as a precursor for other compounds or materials.
Mecanismo De Acción
- The exact mechanism by which this compound exerts its effects would require further investigation. It could involve interactions with specific proteins, enzymes, or signaling pathways.
Comparación Con Compuestos Similares
- Unfortunately, I don’t have information on directly similar compounds. its uniqueness lies in the combination of hydroxyl groups and the benzene core.
Remember that this compound’s detailed research and applications might be found in scientific literature or patents.
Propiedades
Fórmula molecular |
C15H16O6 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
4-[1,3-dihydroxy-2-(2-hydroxyphenoxy)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O6/c16-8-14(21-13-4-2-1-3-11(13)18)15(20)9-5-6-10(17)12(19)7-9/h1-7,14-20H,8H2 |
Clave InChI |
DOHRKVZLQIYIMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OC(CO)C(C2=CC(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


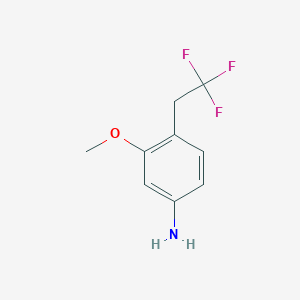
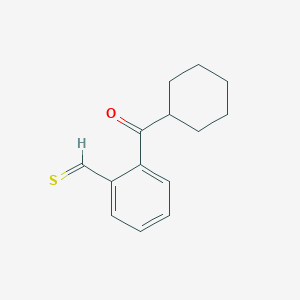

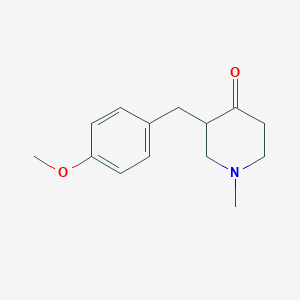
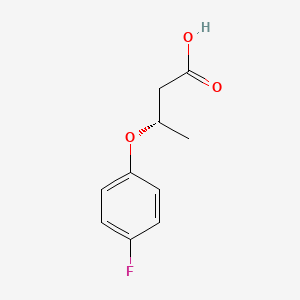
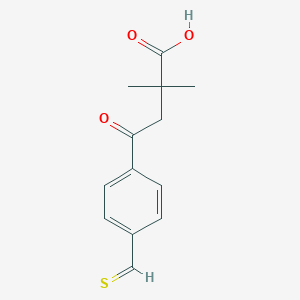
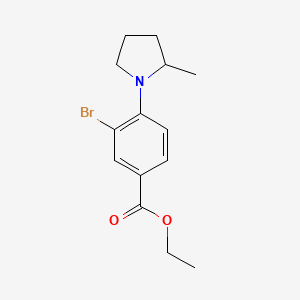
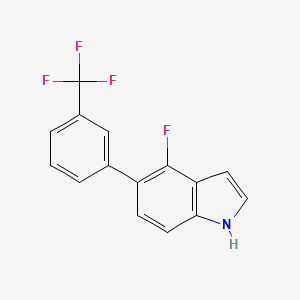
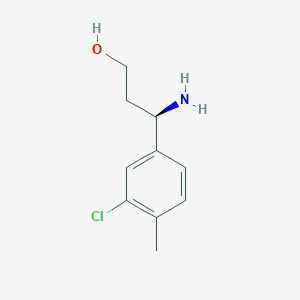
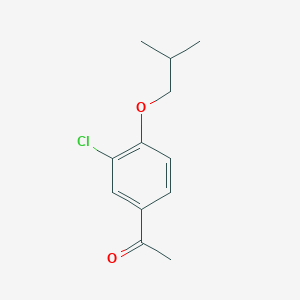
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
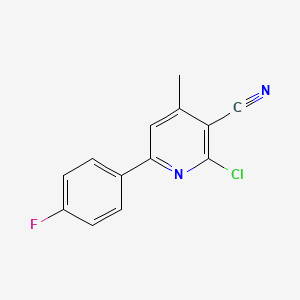
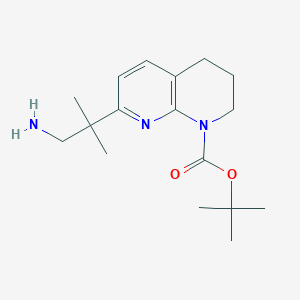
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
